molecular formula C14H27ClN2O4 B13471085 Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B13471085
M. Wt: 322.83 g/mol
InChI Key: JVZQFXVMDAQXMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C14H26N2O4·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-amino-3-methoxy-3-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H27ClN2O4

Molecular Weight

322.83 g/mol

IUPAC Name

tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H

InChI Key

JVZQFXVMDAQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)N.Cl

Origin of Product

United States

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